![molecular formula C7H6Br2FN B1413279 2,6-Dibromo-4-fluorobenzylamine CAS No. 1803784-82-8](/img/structure/B1413279.png)
2,6-Dibromo-4-fluorobenzylamine
Übersicht
Beschreibung
2,6-Dibromo-4-fluorobenzylamine (DBFA) is an organic compound composed of a bromine-substituted benzene ring and an amine group. It is a white crystalline solid that is soluble in water, alcohol, and ether. DBFA has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is used as a reagent for the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of polymers, and as a catalyst for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Rotational Spectroscopy and Quantum Chemical Methods : A study by Calabrese et al. (2013) explored the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine using rotational spectroscopy and quantum chemical methods. This research revealed insights into the flexibility and tunneling pathways influenced by fluorination, which could be relevant for understanding similar behaviors in 2,6-Dibromo-4-fluorobenzylamine (Calabrese et al., 2013).
Molecular Rotational Resonance Spectroscopy : Neill et al. (2020) used molecular rotational resonance (MRR) spectroscopy to quantify impurities in pharmaceutical raw materials, including 2,6-difluorobenzylamine. This study underscores the importance of precise measurement techniques for ensuring the purity of pharmaceutical compounds, which could be relevant for the purity assessment of 2,6-Dibromo-4-fluorobenzylamine (Neill et al., 2020).
Labeling Proteins with Positron-Emitting Nuclides : Research by Garg et al. (1991) introduced a method for labeling proteins with the positron-emitting nuclide 18F using 4-[18F]-fluorobenzylamine. This technique, useful in bioconjugate chemistry, could potentially be adapted for use with 2,6-Dibromo-4-fluorobenzylamine, enabling its application in medical imaging or drug development (Garg et al., 1991).
Synthesis of Herbicide Intermediates : A study by Gong Qi-sun (2005) focused on synthesizing 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in pyrimidinyloxybenzylamine herbicides, using 2,6-difluorobenzaldehyde. This suggests potential agricultural applications for 2,6-Dibromo-4-fluorobenzylamine in herbicide synthesis (Gong Qi-sun, 2005).
Automated Synthesis in Nuclear Medicine : Way and Wuest (2013) described the automated synthesis of 4-[(18)F]Fluorobenzylamine, highlighting its importance as a building block for synthesizing (18)F-labeled compounds. This technology could be relevant for creating radio-labeled versions of 2,6-Dibromo-4-fluorobenzylamine for use in nuclear medicine (Way & Wuest, 2013).
Synthesis of Amino Acids and Peptides : Liu and Sayre (2004) developed a synthesis method for N, N-dimethyl-2,4-dinitro-5-fluorobenzylamine, used for derivatizing amino acids and peptides. This suggests potential biochemical applications for 2,6-Dibromo-4-fluorobenzylamine in the study or modification of peptides and proteins (Liu & Sayre, 2004).
PET Radiotracer Synthesis : Koslowsky, Mercer, and Wuest (2010) discussed the synthesis of PET radiotracers using 4-[(18)F]fluorobenzylamine, a versatile building block. The adaptability of this approach suggests possible uses for 2,6-Dibromo-4-fluorobenzylamine in the development of new PET imaging agents (Koslowsky, Mercer, & Wuest, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSZVXAEUNSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CN)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-fluorobenzylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.